

Comparative Guide: Chloromethyl Isopropyl Sulfide (CMIS) vs. Chloromethyl Ethyl Sulfide (CMES)

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Compound of Interest

Compound Name: 2-[(chloromethyl)sulfanyl]propane

CAS No.: 18267-19-1

Cat. No.: B2464436

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Executive Summary

Chloromethyl ethyl sulfide (CMES) and Chloromethyl isopropyl sulfide (CMIS) are

-chloro sulfides primarily utilized as monofunctional simulants for the chemical warfare agent Sulfur Mustard (HD). While they share a core reactivity profile—rapid hydrolysis via neighboring group participation—their structural differences dictate distinct kinetic behaviors and physical properties.

- CMES is the industry standard for high-throughput screening of decontamination systems due to its balanced reactivity and well-documented physical properties.
- CMIS, structurally characterized by a branched isopropyl group, offers a unique probe for steric hindrance effects in oxidative decontamination and lipophilic transport studies. Its enhanced electron-donating character theoretically accelerates its hydrolysis rate relative to CMES, making it a more aggressive alkylating agent in aqueous environments.

This guide provides a technical comparison of their physicochemical properties, reactivity profiles, and experimental utility, supported by mechanistic insights and handling protocols.

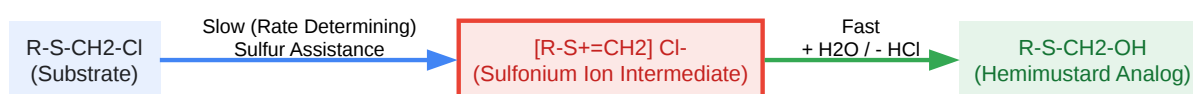
Chemical Architecture & Theoretical Reactivity

The fundamental difference lies in the alkyl substituent attached to the sulfur atom: an ethyl group (primary carbon) in CMES versus an isopropyl group (secondary carbon) in CMIS. This structural variation influences the stability of the reactive intermediate.[1]

Mechanistic Pathway (DOT Visualization)

Both compounds hydrolyze via an

mechanism involving the formation of a cyclic sulfonium ion (episulfonium-like resonance structure). The rate-determining step is the ionization of the C-Cl bond, assisted by the sulfur lone pair.



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Figure 1: General hydrolysis mechanism for

-chloro sulfides. The stability of the Sulfonium Ion Intermediate determines the reaction rate.

Electronic vs. Steric Effects

- CMES (Ethyl): The ethyl group provides moderate electron donation (+I effect), stabilizing the positive charge on the sulfur in the transition state.
- CMIS (Isopropyl): The isopropyl group is a stronger electron donor than ethyl.

- Electronic Prediction: Enhanced stabilization of the sulfonium cation

Faster Hydrolysis Rate.

- Steric Prediction: While the isopropyl group is bulkier, the planarity of the sulfonium intermediate (

-like) minimizes steric clash during ionization. However, in oxidative reactions (e.g., with peroxide), the bulkier isopropyl group may retard the approach of the oxidant to the sulfur atom compared to the linear ethyl group.

Physical & Chemical Properties Comparison

The following data aggregates experimental values for CMES and calculated/predicted values for CMIS based on Structure-Property Relationships (SPR) where specific literature is sparse.

Property	Chloromethyl Ethyl Sulfide (CMES)	Chloromethyl Isopropyl Sulfide (CMIS)	Significance
CAS Number	623-46-1	18267-19-1	Unique Identifier
Molecular Formula			CMIS has +1 (branched)
Molecular Weight	110.61 g/mol	124.63 g/mol	Mass transport implications
Boiling Point	128–131 °C (atm)	~145–150 °C (Predicted)	CMIS is less volatile; persists longer on surfaces.
Density	1.08 g/mL (approx)	~1.05 g/mL (Predicted)	Branching typically lowers density in sulfides.
Solubility (Water)	Low (Hydrolyzes)	Very Low (Hydrolyzes)	CMIS is more lipophilic ().
Hydrolysis Half-life	Minutes (pH dependent)	< Minutes (Predicted Faster)	CMIS is a more rapid alkylator.
State at 25°C	Colorless Liquid	Colorless Liquid	Both are liquid simulants.

Experimental Protocols

A. Synthesis of -Chloro Sulfides

Caution: These reactions generate potent alkylating agents. Perform all work in a certified chemical fume hood.

Methodology: Chloromethylation of the corresponding thiol using paraformaldehyde and hydrogen chloride gas.^{[2][3][4]}

Step-by-Step Protocol:

- Setup: Equip a 250 mL three-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube.
- Reagents:
 - For CMES: Ethanethiol (0.1 mol) + Paraformaldehyde (0.1 mol).
 - For CMIS: Isopropyl thiol (0.1 mol) + Paraformaldehyde (0.1 mol).
- Solvent: Add 50 mL of anhydrous dichloromethane (DCM).
- Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry HCl gas through the mixture with stirring.
 - Observation: The paraformaldehyde suspension will clear as the reaction proceeds.
 - Time: Continue for 1–2 hours until saturation.
- Workup:
 - Separate the aqueous layer (if any formed from HCl water) or dry the organic phase directly over anhydrous
 - .
 - Decant and remove solvent under reduced pressure (Rotovap) at low temperature (< 30°C).
- Purification: Distill the residue under vacuum.
 - CMES Target: Collect fraction boiling at ~58°C (57 mm Hg).

- CMIS Target: Expect higher boiling point; adjust vacuum accordingly.

B. Hydrolysis Kinetics Assay

To validate the reactivity difference, use a conductivity-based assay.

- Preparation: Prepare a solvent mixture of 50% Acetone / 50% Water (v/v).
- Baseline: Equilibrate the solvent at 25°C in a stirred vessel with a conductivity probe inserted.
- Initiation: Inject

of the sulfide (CMES or CMIS) into 10 mL of the solvent.
- Measurement: Record conductivity (

) every 5 seconds.
 - Principle: Hydrolysis releases HCl, increasing conductivity linearly with reaction progress.
- Analysis: Plot

vs. time to determine the first-order rate constant (

).
 - Expectation: The slope for CMIS should be steeper (larger

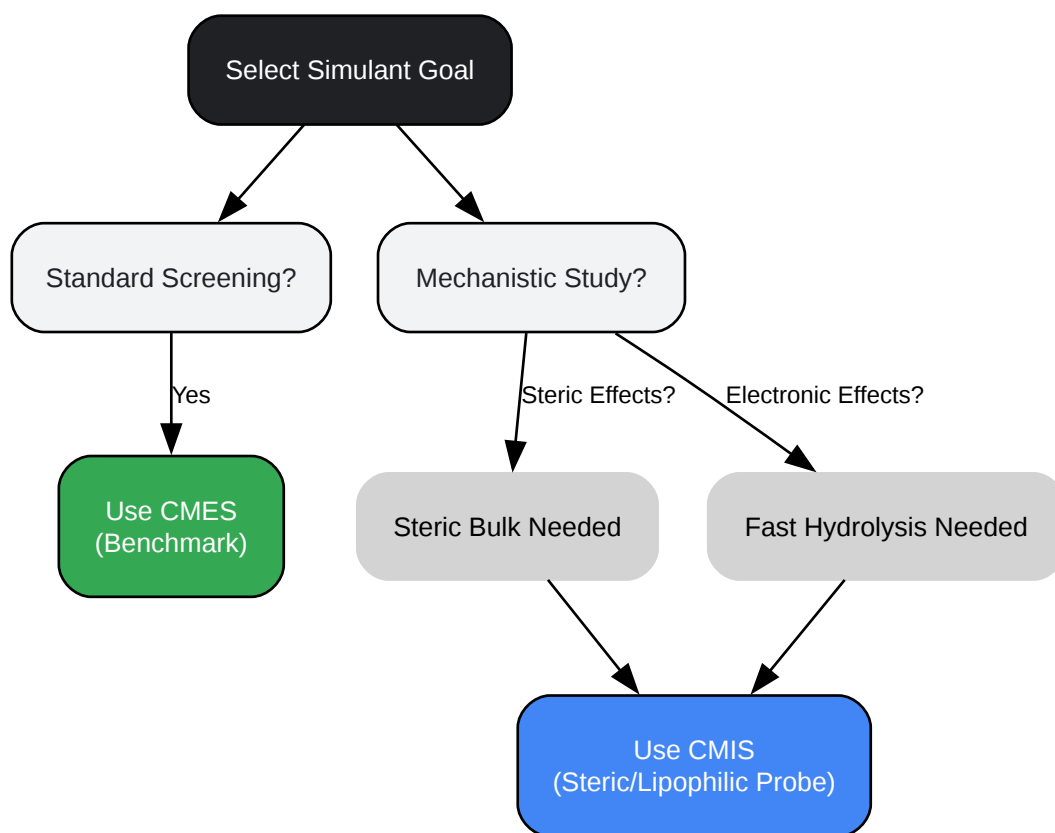
) than CMES due to electronic stabilization.

Application Guide: When to Use Which?

The choice between CMES and CMIS depends on the specific parameter of the chemical warfare agent (CWA) you are simulating.

Research Goal	Recommended Simulant	Rationale
General Decon Testing	CMES	Standard benchmark; extensive literature data allows for easy cross-comparison.
Steric Hindrance Studies	CMIS	The bulky isopropyl group challenges oxidants (e.g., peracids) accessing the sulfur, mimicking sterically hindered CWAs better than ethyl.
Lipophilicity/Transport	CMIS	Higher LogP mimics the greasy nature of HD better for membrane permeation studies.
Reaction Rate Stress	CMIS	If a neutralizer works on the faster-reacting CMIS but fails on CMES, it suggests the mechanism is rate-limited by the neutralizer's attack, not the substrate's ionization.

Decision Logic for Simulant Selection



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Figure 2: Decision tree for selecting the appropriate alpha-chloro sulfide simulant.

Safety & Handling (E-E-A-T)

Critical Warning: Both CMES and CMIS are alkylating agents. While less toxic than Sulfur Mustard, they can cause severe skin and eye irritation, and potential sensitization.

- Containment: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.
- PPE: Butyl rubber gloves are recommended. Nitrile gloves provide only temporary protection against these sulfides.
- Neutralization: In case of spill, treat with 10% bleach (hypochlorite) solution to oxidize the sulfide to the non-toxic sulfoxide/sulfone, followed by water wash. Note: This reaction is exothermic.

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